(Z)-3-(((5-chloropyridin-2-yl)amino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione
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Overview
Description
(Z)-3-(((5-chloropyridin-2-yl)amino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione is a heterocyclic compound that features a pyran ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione typically involves the condensation of 5-chloropyridin-2-amine with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or high-pressure reactors to enhance reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(((5-chloropyridin-2-yl)amino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated compounds, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for further investigation in pharmaceutical research.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor agonists, or antagonists, contributing to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may inhibit or activate these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are known for their wide range of applications in medicinal chemistry.
Pyridine derivatives: Compounds with a pyridine ring are commonly used in pharmaceuticals and agrochemicals.
Pyran derivatives: These compounds are used in the synthesis of various organic molecules and materials.
Uniqueness
(Z)-3-(((5-chloropyridin-2-yl)amino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione is unique due to its specific combination of a pyridine and pyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Biological Activity
(Z)-3-(((5-chloropyridin-2-yl)amino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione, with CAS number 1164477-75-1, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a pyridine ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₉ClN₂O₃, with a molecular weight of 264.66 g/mol. The structure includes a 6-methyl group and a chloropyridine moiety, which are significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₂H₉ClN₂O₃ |
Molecular Weight | 264.66 g/mol |
CAS Number | 1164477-75-1 |
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing chloropyridine substituents have shown enhanced cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The mechanism of action often involves the inhibition of key signaling pathways such as BRAF(V600E) and EGFR .
Case Study:
In one study, a series of pyrazole derivatives were tested for their antitumor efficacy. The results indicated that compounds with similar structural features to our target compound exhibited IC50 values in the low micromolar range against cancer cell lines, suggesting strong potential for further development .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity positions it as a candidate for treating inflammatory diseases.
Research Findings:
In vitro assays revealed that the compound significantly reduced the production of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Properties
IUPAC Name |
3-[(5-chloropyridin-2-yl)iminomethyl]-4-hydroxy-6-methylpyran-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c1-7-4-10(16)9(12(17)18-7)6-15-11-3-2-8(13)5-14-11/h2-6,16H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWYQBIXGOTBNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C=NC2=NC=C(C=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.